
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is a chemical compound with the molecular formula C5H7F4NO2 and a molecular weight of 189.11 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated carbamate. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate typically involves the reaction of 1-methyl-2,2,3,3-tetrafluoropropanol with a carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,2,3,3-tetrafluoropropanol: A precursor in the synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate.
2,2,3,3-Tetrafluoropropyl carbamate: A similar compound with a different substitution pattern.
1-Methyl-2,2,3,3-tetrafluoropropyl chloride: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
756-48-9 |
|---|---|
Formule moléculaire |
C5H7F4NO2 |
Poids moléculaire |
189.11 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluorobutan-2-yl carbamate |
InChI |
InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11) |
Clé InChI |
XUIBKESPXOBFGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)F)(F)F)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


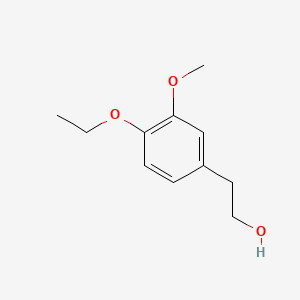
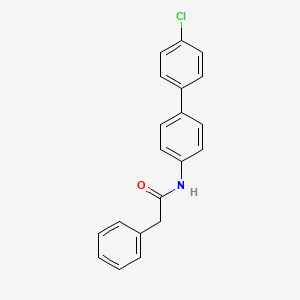
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)

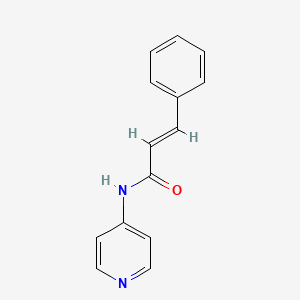
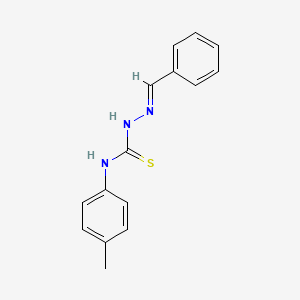
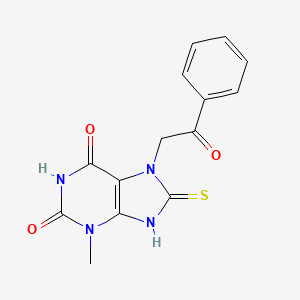
![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
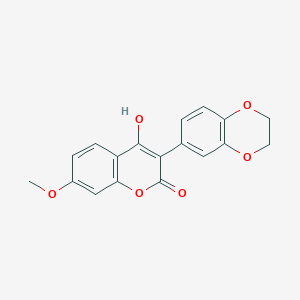
![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
